molecular formula C10H17ClO B13319591 1-(2-Chloroethyl)-4-methylcyclohexane-1-carbaldehyde

1-(2-Chloroethyl)-4-methylcyclohexane-1-carbaldehyde

Cat. No.: B13319591
M. Wt: 188.69 g/mol
InChI Key: HMYGDDTUSJUNQN-UHFFFAOYSA-N
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Description

1-(2-Chloroethyl)-4-methylcyclohexane-1-carbaldehyde is an organic compound with a unique structure that includes a cyclohexane ring substituted with a chloroethyl group and a carbaldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloroethyl)-4-methylcyclohexane-1-carbaldehyde typically involves the reaction of 4-methylcyclohexanone with 2-chloroethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloroethyl)-4-methylcyclohexane-1-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in an aqueous or alcoholic medium.

Major Products Formed

    Oxidation: 1-(2-Chloroethyl)-4-methylcyclohexane-1-carboxylic acid.

    Reduction: 1-(2-Chloroethyl)-4-methylcyclohexane-1-methanol.

    Substitution: 1-(2-Aminoethyl)-4-methylcyclohexane-1-carbaldehyde.

Scientific Research Applications

1-(2-Chloroethyl)-4-methylcyclohexane-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer activity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Chloroethyl)-4-methylcyclohexane-1-carbaldehyde involves its interaction with cellular components. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of cellular processes. The aldehyde group can also react with amino groups in proteins, forming Schiff bases and altering protein function.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea: A compound with similar structural features but different functional groups.

    1-(2-Chloroethyl)-3-methyl-1-nitrosourea: Another related compound with a nitrosourea group instead of a carbaldehyde group.

Uniqueness

1-(2-Chloroethyl)-4-methylcyclohexane-1-carbaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C10H17ClO

Molecular Weight

188.69 g/mol

IUPAC Name

1-(2-chloroethyl)-4-methylcyclohexane-1-carbaldehyde

InChI

InChI=1S/C10H17ClO/c1-9-2-4-10(8-12,5-3-9)6-7-11/h8-9H,2-7H2,1H3

InChI Key

HMYGDDTUSJUNQN-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)(CCCl)C=O

Origin of Product

United States

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